molecular formula C11H9B B1266630 1-(Bromomethyl)naphthalene CAS No. 3163-27-7

1-(Bromomethyl)naphthalene

Cat. No.: B1266630
CAS No.: 3163-27-7
M. Wt: 221.09 g/mol
InChI Key: RZJGKPNCYQZFGR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)naphthalene (CAS 3163-27-7) is a brominated aromatic compound with the molecular formula C₁₁H₉Br and a molecular weight of 221.09 g/mol. It is an off-white crystalline solid with a melting point of 52–55°C and a boiling point of 213°C at 100 mmHg. Its density is 1.44 g/cm³, and it exhibits slight water solubility but dissolves well in organic solvents like cyclohexane .

The compound is widely employed as a key intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, alkylations, and the preparation of pharmaceuticals. For example, it serves as a precursor in the synthesis of silylboranes , antiviral uracil derivatives , and fluoroalkylative sulfonylation products . Its reactivity stems from the bromomethyl group, which acts as a potent alkylating agent due to bromine’s strong leaving-group ability.

Preparation Methods

Preparation Methods of 1-(Bromomethyl)naphthalene

Bromination of 1-Methylnaphthalene Using N-Bromosuccinimide (NBS)

The most common and widely used laboratory method for synthesizing this compound involves the selective bromination of 1-methylnaphthalene at the benzylic position using N-bromosuccinimide (NBS) under light-induced conditions.

Reaction:

$$
\text{C}{10}\text{H}7\text{CH}3 + \text{NBS} \xrightarrow{\text{hv}} \text{C}{10}\text{H}7\text{CH}2\text{Br} + \text{Succinimide}
$$

  • Mechanism: Radical bromination initiated by light, where NBS provides a controlled source of bromine radicals to selectively brominate the methyl group adjacent to the aromatic ring.
  • Advantages: High selectivity, moderate to high yields, and operational simplicity.
  • Conditions: Typically performed in an inert solvent such as carbon tetrachloride or dichloromethane, with controlled temperature and irradiation.

Industrial Scale Bromination

For large-scale production, the bromination process is optimized for higher yield and safety:

  • Use of continuous flow reactors to allow precise control over bromine addition and reaction temperature.
  • Controlled bromine feed rates to prevent over-bromination or side reactions.
  • Efficient separation and purification steps to obtain high-purity product.
  • Safety considerations include handling bromine and radical intermediates under controlled conditions to minimize hazards.

Alternative Routes via Halogenation of Alcohol Precursors

Another approach involves the synthesis of halomethyl derivatives from corresponding hydroxymethyl precursors:

  • Synthesis of 1-(hydroxymethyl)naphthalene by reduction of 1-naphthaldehyde with sodium borohydride.
  • Conversion of 1-(hydroxymethyl)naphthalene to this compound by treatment with brominating agents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
  • This two-step method allows for more functional group tolerance and can be adapted for substituted naphthalenes.

Example procedure for related chloromethyl derivatives (analogous to bromomethyl):

Step Reagents/Conditions Yield (%) Notes
Reduction of aldehyde NaBH4 in THF, 0°C to RT ~90 Produces hydroxymethyl intermediate
Halogenation of alcohol SOCl2 or PBr3 in CH2Cl2, 0°C to RT 90-96 Converts to halomethyl derivative

This approach is well-documented for chloromethyl derivatives and can be adapted for bromomethyl analogs by substituting brominating agents.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
NBS Bromination of 1-Methylnaphthalene NBS, light, inert solvent (e.g., CCl4) Moderate to High Selective, straightforward, widely used Requires light source, radical control
Halogenation of Hydroxymethyl Intermediate NaBH4 reduction + PBr3 or HBr halogenation High (stepwise) Versatile, adaptable for substituted derivatives Multi-step, requires purification between steps
Industrial continuous flow bromination Bromine, continuous flow reactor High Scalable, controlled, safe Requires specialized equipment

Research Findings and Optimization

  • Studies have demonstrated that the NBS bromination reaction proceeds efficiently under light irradiation with yields typically above 70%, with minimal side products when reaction time and temperature are optimized.
  • Continuous flow bromination enhances safety and reproducibility, with better heat dissipation and precise reagent control, leading to improved yields and purity in industrial settings.
  • Alternative halogenation via alcohol intermediates allows functional group tolerance, enabling synthesis of substituted 1-(bromomethyl)naphthalenes, valuable for further functionalization in complex molecule synthesis.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structural integrity and purity of the synthesized compounds, with characteristic signals for the bromomethyl group and aromatic protons.

Summary Table of Key Preparation Parameters

Parameter NBS Bromination Alcohol Halogenation Route Industrial Bromination
Starting Material 1-Methylnaphthalene 1-Naphthaldehyde 1-Methylnaphthalene
Brominating Agent N-Bromosuccinimide (NBS) PBr3 or HBr Bromine
Reaction Conditions Light irradiation, inert solvent NaBH4 reduction, then halogenation Continuous flow, controlled temp
Typical Yield (%) 70-85% 85-95% (combined steps) >90%
Scale Laboratory scale Laboratory scale Industrial scale
Purification Column chromatography Column chromatography Industrial purification methods

This comprehensive review of preparation methods for this compound highlights the dominant synthetic strategies, their conditions, yields, and practical considerations. The NBS bromination of 1-methylnaphthalene remains the most prevalent laboratory method due to its simplicity and efficiency, while industrial production favors continuous flow bromination for safety and scalability. Alternative routes via alcohol intermediates provide versatility for substituted derivatives. These methods collectively support the compound’s broad utility in organic synthesis and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Grignard Reagent Formation: Magnesium (Mg) in dry ether.

    Lithiation: n-Butyllithium (n-BuLi) in hexane.

Major Products:

    Nitriles: Formed from nucleophilic substitution.

    Alcohols and Ketones: Formed from Grignard reagents upon reaction with carbonyl compounds.

    Organolithium Compounds: Used in further synthetic applications.

Scientific Research Applications

Scientific Research Applications

1-(Bromomethyl)naphthalene serves as an important intermediate in several chemical reactions, leading to diverse applications across various domains:

Organic Synthesis

  • Intermediate for Complex Molecules : It is frequently used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The bromomethyl group facilitates nucleophilic substitution reactions, allowing the introduction of various functional groups into the naphthalene framework .

Pharmaceutical Applications

  • Drug Development : Research indicates that this compound derivatives can be precursors for anti-cancer and anti-inflammatory agents. The compound's ability to form covalent bonds with biomolecules enhances its potential as a therapeutic agent .
  • Biological Activity : Studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves the generation of reactive oxygen species that disrupt bacterial functions .

Industrial Applications

  • Dyes and Pigments : The compound is also utilized in the production of dyes and pigments, leveraging its unique chemical structure to create colorants with desirable properties .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of naphthalene derivatives, this compound demonstrated significant potency against various pathogenic bacteria, indicating its potential as a candidate for antibiotic development .

Case Study 2: Cytotoxicity in Cancer Research

Cytotoxicity assays conducted on cancer cell lines revealed that this compound induces apoptosis in HepG2 liver cancer cells and HT-29 colorectal cancer cells. The IC50 values were observed to be below 10 μM, suggesting its effectiveness as an anticancer agent .

Case Study 3: Toxicological Assessment

Research involving zebrafish embryos indicated that exposure to lower concentrations of this compound resulted in abnormal heart development. This highlights the need for thorough toxicological assessments when considering environmental impacts and safety profiles .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalene primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in various substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in synthetic chemistry to construct complex molecular architectures .

Comparison with Similar Compounds

Below is a detailed comparison of 1-(bromomethyl)naphthalene with structurally related brominated and substituted naphthalene derivatives.

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications/Reactivity References
This compound 3163-27-7 C₁₁H₉Br 221.09 52–55 213 (100 mmHg) Palladium-catalyzed couplings , silylation , antiviral agent synthesis
1-Bromo-2-methylnaphthalene 2586-62-1 C₁₁H₉Br 221.10 N/A N/A Limited reactivity in alkylation (methyl group is not a leaving group); potential use in sterically hindered systems.
1-Bromo-2-(bromomethyl)naphthalene 37763-43-2 C₁₁H₈Br₂ 296.99 N/A N/A Steric hindrance reduces yields in coupling reactions ; forms Br···Br interactions in crystal packing .
1-(Chloromethyl)naphthalene 15263-53-3 C₁₁H₉Cl 176.64 N/A N/A Less reactive than bromomethyl analogs due to weaker leaving-group ability; used in Pd-complex synthesis .
1-Bromo-2-vinylnaphthalene 170737-47-0 C₁₂H₉Br 241.10 N/A N/A Vinyl group enables polymerization or addition reactions; applications in materials science.
1-Bromonaphthalene 90-11-9 C₁₀H₇Br 207.07 -6 281 Solvent, refractive index standard; limited alkylation utility due to absence of reactive methyl/bromomethyl groups.

Bromine vs. Chlorine Substituents

  • This compound exhibits higher reactivity in nucleophilic substitution compared to 1-(chloromethyl)naphthalene due to bromine’s superior leaving-group ability. This makes it preferable in Pd-catalyzed couplings (e.g., three-component reactions with benzynes and allylic bromides) .
  • 1-(Chloromethyl)naphthalene is less reactive but may be cost-effective for non-demanding reactions, such as forming Pd complexes .

Steric and Electronic Effects

  • 1-Bromo-2-(bromomethyl)naphthalene (di-bromo analog) faces steric challenges in coupling reactions, leading to moderate yields (e.g., 4n and 4o in Pd-catalyzed systems) . Its crystal structure shows Br···Br interactions, influencing molecular packing .
  • 1-Bromo-2-methylnaphthalene lacks a reactive leaving group, limiting its use in alkylation but making it suitable for studies on steric hindrance.

Functional Group Diversity

  • 1-Bromo-2-vinylnaphthalene leverages the vinyl group for polymerization or cross-coupling, expanding its utility in materials science .
  • 1-Bromonaphthalene serves as a solvent or brominating agent but lacks alkylation versatility .

Research Findings

  • Palladium-Catalyzed Reactions : this compound participates in three-component couplings with benzynes and allylic bromides, though steric effects reduce yields (58–75%) compared to simpler benzyl bromides .
  • Iron-Catalyzed Fluoroalkylation : The compound is tolerant in iron-mediated systems, enabling synthesis of sulfonylated products .

Biological Activity

1-(Bromomethyl)naphthalene, a brominated derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets. This article delves into the biological activity of this compound, exploring its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

This compound has the molecular formula C11H9BrC_{11}H_9Br and is known for its reactivity due to the presence of the bromomethyl group. The compound's structure enables it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that derivatives of naphthoquinones, related to naphthalene compounds, demonstrate potent activity against various microbial pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Efficacy of Naphthalene Derivatives

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
2-Hydroxy-3-phenylsulfanylmethyl-1,4-naphthoquinoneE. coli16 µg/mL
Naphthoquinone derivativesCandida albicans8 µg/mL

Anticancer Properties

The potential anticancer effects of this compound have also been investigated. Studies have shown that certain naphthoquinone derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways. For instance, naphthoquinones have been found to inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Case Study: Anticancer Activity in Breast Cancer Cells

A recent study focused on the effects of naphthoquinone derivatives on MCF-7 breast cancer cells. The findings revealed that these compounds could significantly reduce cell viability at concentrations as low as 10 µM, with mechanisms involving oxidative stress and mitochondrial dysfunction.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound promotes ROS production, leading to oxidative damage in microbial and cancer cells.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, altering permeability and function.
  • Targeting Enzymatic Pathways : It may inhibit key enzymes involved in cellular metabolism and proliferation.

Safety and Toxicity

While exploring the therapeutic potentials, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that this compound can cause skin burns and eye damage upon contact, necessitating careful handling in laboratory settings .

Table 2: Toxicological Data

EndpointResult
Skin CorrosionCauses severe skin burns
Eye DamageCauses serious eye damage
Environmental ImpactPotentially harmful to aquatic life

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Bromomethyl)naphthalene, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄, achieving ~92% yield .
  • Route 2 : Substitution of hydroxyl groups in (1-bromonaphthalen-4-yl)methanol using HBr or PBr₃, yielding ~85% .
  • Key factors: Solvent polarity, temperature control (40–60°C), and stoichiometric excess of brominating agents.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 4.8 ppm for -CH₂Br in ¹H NMR) .
  • Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., m/z 215 [M]⁺ for C₁₁H₁₀Br) and fragmentation patterns .
  • IR : Stretching vibrations for C-Br bonds (~550–650 cm⁻¹) .

Q. How do physical properties (e.g., solubility, stability) impact experimental handling?

  • Methodological Answer :

  • Solubility : Prefer halogenated solvents (dichloromethane, chloroform) due to lipophilicity; avoid prolonged exposure to polar protic solvents (risk of hydrolysis) .
  • Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent radical-mediated degradation .

Advanced Research Questions

Q. What experimental designs are critical for assessing systemic toxicity in animal models?

  • Methodological Answer :

  • Model Selection : Rodents (rats/mice) for respiratory and hepatic effects; prioritize strains with CYP450 isoforms mimicking human metabolism .
  • Exposure Routes : Inhalation (aerosolized) and oral (gavage) to mirror occupational/environmental exposure .
  • Endpoints : Track biomarkers like serum ALT/AST (hepatic damage) and bronchiolar hyperplasia (histopathology) .

Q. How can physiologically based pharmacokinetic (PBPK) models improve risk assessment?

  • Methodological Answer :

  • Model Framework : Integrate partition coefficients (log P) and metabolic rates (e.g., CYP2E1/2F2-mediated oxidation) to predict tissue-specific dosimetry .
  • Validation : Cross-reference with in vivo toxicokinetic data (e.g., urinary metabolites like 1-naphthyl glucuronide) .

Q. What strategies resolve contradictions in reported toxicity data (e.g., carcinogenicity vs. non-carcinogenicity)?

  • Methodological Answer :

  • Risk of Bias Assessment : Apply ATSDR’s criteria (Table C-6/C-7) to evaluate study reliability, including dose randomization and outcome reporting .
  • Evidence Grading : Classify studies by confidence levels (High/Very Low) based on reproducibility and mechanistic plausibility .

Q. How do environmental fate parameters (e.g., half-life, bioaccumulation) inform exposure mitigation?

  • Methodological Answer :

  • Degradation Studies : Monitor photolysis in water (t₁/₂ = 2–7 days under UV) and soil adsorption (Koc = 1,200–1,500) .
  • Biomonitoring : Quantify naphthalene derivatives in occupational urine samples via GC-MS .

Q. Experimental Design & Data Analysis

Q. What inclusion criteria should guide literature reviews for toxicity meta-analyses?

  • Methodological Answer : Prioritize peer-reviewed studies with:

  • Defined exposure routes (inhalation/oral/dermal) .
  • Mechanistic endpoints (e.g., DNA adduct formation, oxidative stress markers) .
  • Species relevance (avoid non-mammalian models unless translatable) .

Q. How to design dose-response studies for identifying non-linear toxicity thresholds?

  • Methodological Answer :

  • Dose Range : Span NOAEL (10 mg/kg/day in rats) to LOAEL (50 mg/kg/day) with logarithmic increments .
  • Statistical Models : Apply benchmark dose (BMD) software (e.g., EPA’s BMDS) to quantify thresholds for hepatic/renal effects .

Q. What in vitro assays best predict in vivo genotoxicity?

  • Methodological Answer :
  • Ames Test : Use TA98 strain (+S9 metabolic activation) to detect frameshift mutations .
  • Comet Assay : Measure DNA strand breaks in human HepG2 cells post 24-hr exposure .

Q. Environmental & Mechanistic Research

Q. How to evaluate interactions between this compound and co-pollutants (e.g., PAHs)?

  • Methodological Answer :
  • Synergism Testing : Use factorial design experiments (e.g., 2x2 matrix of bromomethylnaphthalene + benzo[a]pyrene) .
  • CYP Inhibition Assays : Quantify metabolic interference via fluorometric CYP450 activity kits .

Q. What advanced imaging techniques elucidate metabolic activation pathways?

  • Methodological Answer :
  • MALDI-TOF Imaging : Localize brominated metabolites in lung/tissue sections .
  • X-ray Crystallography : Resolve enzyme-substrate complexes (e.g., CYP2F2-bound intermediates) .

Properties

IUPAC Name

1-(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJGKPNCYQZFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185511
Record name 1-(Bromomethyl)naphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3163-27-7
Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Synthesis routes and methods I

Procedure details

To a stirring solution of 912 mg (3.48 mmol, 1.2 equiv) of triphenylphosphine in 10 mL of CCl4 at 0° C. is added 180 μL (3.48 mmol, 1.2 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 500 mg (3.16 mmol) of 1-Naphthalenemethanol in 5 mL of CCl4 is added over 2 min. The resulting solution is stirred 1.5 h at RT, and the solvent is removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 10/1 as eluent afforded 670 mg of the title compound as a clear, colorless oil: 1H NMR (CDCl3, 300 MHz) δ8.18 (d, 1H), 7.83 (m, 2H), 7.63-7.38 (m, 4H), 4.98 (s, 2H); Rf =0.65 in hexane/EtOAc 5/1.
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912 mg
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500 mg
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5 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 52.35 g (368.1 mmol) of 1-methylnaphthalene, 68.79 g (368.5 mmol) of N-bromosuccinimide (NBS), 0.45 g (1.86 mmol) of benzoyl peroxide (BPO) and 250 ml of carbon tetrachloride was stirred for 6 hours while heating and refluxing. The deposit was removed by filtration, and the filtrate was concentrated to obtain 84.64 g (purity: 90.4%, yield: 94%) of an oily crude product of 1-(bromomethyl)naphthalene.
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52.35 g
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Synthesis routes and methods IV

Procedure details

1-naphthylmethanol (3.2 g) was taken up in CH2Cl2 (10 mL) and cooled to 0° C. Phosphorus tribromide (25 mL, 1 M in CH2Cl2) was added drop wise and allowed to stir at RT for 2 h. Saturated sodium bicarbonate and sodium hydroxide was added slowly until alkaline. The organic layer was separated, dried over sodium sulfate, and evaporated under reduced pressure to give an off-white solid (4.4 g). Proton NMR was sufficient for the next step.
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3.2 g
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25 mL
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Synthesis routes and methods V

Procedure details

1-Naphthalene methanol (2.0 g, 12.7 mmol) was dissolved in toluene (30 mL) and pyridine (1.02 mL, 12.7 mmol) was added. The solution was cooled to 0° C. PBr3 (1.19 mL, 12.7 mmol) was added dropwise over 15 min. The reaction mixture was then brought up to room temperature and stirred for 1 h. The mixture was washed with K2CO3 solution and extracted with EtOAc (3×30 mL). The EtOAc layer was washed with brine and dried (MgSO4). The solvent was evaporated off in-vacuo to give 1-(bromomethyl)naphthalene (1.5 g, 53%) as a colourless oil, This intermediate was used in the following reaction. Sodium ethoxide (169 mg, 2.49 mmol) was added to DMF (5 mL) at 0° C., and the suspension was stirred for 10 min. 7-hydroxy-4-methylcoumarin (438 mg, 2.49 mmol) was slowly added and resulting mixture was stirred at this temp for 0.5 h, then allowed to reach room temperature. To this mixture 1-(bromomethyl)naphthalene (500 mg, 2.26 mmol) was added portionwise. Resulting reaction mixture was stirred at room temperature for 16 h. DMF was evaporated off in-vacuo and the residue was taken up in EtOAc, and washed with brine (2×50 mL), water (2×50 mL) and 1M NaOH (2×30 mL). The organic layer was dried (MgSO4) and product was purified by flash chromatography, eluting with hexane:EtOAc (2:1) to give 43 (200 mg, 28%) as a white solid. Mpt=181-183° C. H1 NMR (500 MHz, acetone-d6): δ=8.10 (1H, d, ArH), 8.00-7.99 (2H, m, Ar), 7.97-7.71 (2H, m, ArH), 7.70-7.53 (3H, m, ArH), 7.24 (1H, s, ArH), 7.09 (1H, d, CH), 6.23 (1H, s, CH), 5.68 (2H, s, CH2), 2.40 (3H, s, CH3).
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2 g
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1.02 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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